5-Chloropent-3-en-2-one

Catalog No.
S15189060
CAS No.
61170-81-8
M.F
C5H7ClO
M. Wt
118.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloropent-3-en-2-one

CAS Number

61170-81-8

Product Name

5-Chloropent-3-en-2-one

IUPAC Name

5-chloropent-3-en-2-one

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

InChI

InChI=1S/C5H7ClO/c1-5(7)3-2-4-6/h2-3H,4H2,1H3

InChI Key

BWIKPHCVVVHICG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCl

5-Chloropent-3-en-2-one is an organic compound with the molecular formula C5H7ClOC_5H_7ClO and a molecular weight of approximately 132.56 g/mol. It features a chlorinated pentene structure with a carbonyl group, making it a ketone. The compound is characterized by its double bond between the second and third carbon atoms and the presence of a chlorine atom at the fifth carbon position. Its structure can be represented as follows:

ClC5H7C=C=O\text{Cl}-\text{C}_5\text{H}_7\text{C}=\text{C}=\text{O}

This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactive functional groups.

Typical of unsaturated ketones, including:

  • Nucleophilic Additions: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form 3-penten-2-one.
  • Hydrogenation: This compound can be reduced to form 5-chloropentan-2-one using hydrogenation methods.

These reactions underscore its utility as an intermediate in synthetic organic chemistry.

Several methods exist for synthesizing 5-chloropent-3-en-2-one:

  • Chlorination of Pent-3-en-2-one: Chlorination reactions can introduce a chlorine atom at the desired position on the carbon chain.
  • Ketalization and Hydrogenation: A method involves starting from levulinic acid esters, undergoing ketalization followed by catalytic hydrogenation and subsequent reaction with hydrochloric acid to yield 5-chloropentan-2-one .
  • Reactions with Organolithium Reagents: Intermediates formed from organolithium compounds can be utilized to synthesize chlorinated ketones through nucleophilic substitution reactions .

5-Chloropent-3-en-2-one has several applications in various fields:

  • Synthetic Intermediate: It serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceuticals.
  • Chemical Research: Used in studies exploring reaction mechanisms involving unsaturated ketones.
  • Potential Agrochemical

Interaction studies involving 5-chloropent-3-en-2-one primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic addition reactions makes it an interesting subject for studying reaction kinetics and mechanisms in organic chemistry. Additionally, its interactions with biological systems could provide insights into its potential therapeutic effects or toxicity.

Several compounds share structural similarities with 5-chloropent-3-en-2-one, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
4-Chloropentan-2-oneC5H9ClOSimilar ketone structure without unsaturation
3-Chloro-1-penteneC5H9ClAliphatic compound with a different functional group
5-Bromopent-3-en-2-oneC5H7BrOHalogen substitution differs (bromine instead of chlorine)
4-Methylpentan-2-oneC6H12OSaturated ketone without halogen substitution

Uniqueness

The uniqueness of 5-chloropent-3-en-2-one lies in its specific chlorinated position and the presence of both a double bond and a carbonyl group, which are not present in many similar compounds. This combination allows for unique reactivity patterns that are valuable in synthetic applications.

The study of 5-chloropent-3-en-2-one emerged in the mid-20th century alongside advancements in halogenated ketone chemistry. Early reports focused on its synthesis via halogenation of pentenone precursors, with Heilbron et al. (1945) pioneering methods for related chlorinated enynes. By the 1980s, its utility as a dienophile in Diels-Alder reactions and as a substrate for nucleophilic substitutions became apparent, catalyzing interest in asymmetric synthesis and natural product derivatization. The compound’s structural complexity—featuring conjugated double bonds and a polar chlorine substituent—positioned it as a model system for investigating stereoelectronic effects in carbonyl chemistry.

Rationale for Academic Investigation

Academic interest in 5-chloropent-3-en-2-one stems from three key factors:

  • Reactivity Profile: The juxtaposition of a ketone and vinylic chloride enables sequential transformations, such as Michael additions followed by elimination or nucleophilic displacements. This duality facilitates the construction of polyfunctional molecules, as demonstrated in the synthesis of spirocyclic lactones.
  • Stereochemical Control: The compound’s planar chirality and prochiral centers offer opportunities for enantioselective catalysis, particularly in reactions involving chiral auxiliaries or organocatalysts.
  • Material Science Applications: Its α,β-unsaturated carbonyl structure contributes to conjugation in polymeric materials, enhancing optoelectronic properties in photoresponsive systems.

Overview of Research Scope and Objectives

Current research objectives prioritize:

  • Synthetic Methodology Development: Optimizing regioselective halogenation and cross-coupling reactions to access derivatives like 5-bromo- and 5-iodopent-3-en-2-one.
  • Mechanistic Elucidation: Investigating the role of solvent polarity in Claisen-Schmidt condensations involving this ketone.
  • Application-Driven Studies: Leveraging its reactivity to synthesize bioactive alkaloids and heterocycles, such as pyrrolizidines and indoles.

Significance in Contemporary Organic Chemistry

5-Chloropent-3-en-2-one’s significance is underscored by its inclusion in multistep syntheses of pharmacologically active compounds. For example, its enone system participates in [4+2] cycloadditions to form tetracyclic scaffolds found in anticancer agents. Additionally, the compound’s electrophilicity enables its use in click chemistry, particularly thiol-ene reactions, for polymer functionalization. A comparative analysis of structurally related compounds highlights its unique attributes:

CompoundMolecular FormulaKey Distinguishing Features
4-Chloropentan-2-oneC₅H₉ClOSaturated backbone; lacks conjugation
5-Bromopent-3-en-2-oneC₅H₇BrOBromine substitution alters reactivity kinetics
3-Chloro-1-penteneC₅H₉ClAbsence of carbonyl reduces electrophilic character

This table illustrates how 5-chloropent-3-en-2-one’s conjugated system and halogen placement differentiate it from analogs, enabling distinct reaction pathways.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

118.0185425 g/mol

Monoisotopic Mass

118.0185425 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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